[2-Fluoro-6-(methylamino)phenyl]methanol
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Overview
Description
[2-Fluoro-6-(methylamino)phenyl]methanol: is an organic compound that belongs to the class of aromatic alcohols It features a fluorine atom and a methylamino group attached to a benzene ring, with a hydroxymethyl group at the para position relative to the fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-Fluoro-6-(methylamino)phenyl]methanol typically involves the following steps:
Nitration and Reduction: The starting material, 2-fluoroaniline, undergoes nitration to form 2-fluoro-6-nitroaniline. This intermediate is then reduced to 2-fluoro-6-aminophenol.
Methylation: The amino group of 2-fluoro-6-aminophenol is methylated using methyl iodide in the presence of a base such as sodium carbonate to yield 2-fluoro-6-(methylamino)phenol.
Formylation and Reduction: The hydroxyl group of 2-fluoro-6-(methylamino)phenol is formylated using formaldehyde, followed by reduction with a reducing agent like sodium borohydride to produce this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-Fluoro-6-(methylamino)phenyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Formation of 2-fluoro-6-(methylamino)benzaldehyde or 2-fluoro-6-(methylamino)benzoic acid.
Reduction: Formation of 2-fluoro-6-(methylamino)phenylmethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Building Block: [2-Fluoro-6-(methylamino)phenyl]methanol serves as a building block in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Biochemical Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Agrochemicals: It may be used in the synthesis of agrochemicals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of [2-Fluoro-6-(methylamino)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The methylamino group can participate in electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
2-Fluoro-6-aminophenol: Lacks the methylamino group, resulting in different chemical and biological properties.
2-Fluoro-6-(dimethylamino)phenylmethanol: Contains an additional methyl group on the amino nitrogen, which can affect its reactivity and interactions.
2-Fluoro-6-(methylamino)benzoic acid: The carboxylic acid group significantly alters its chemical behavior compared to the hydroxymethyl group.
Uniqueness:
Hydroxymethyl Group: The presence of the hydroxymethyl group in [2-Fluoro-6-(methylamino)phenyl]methanol provides unique reactivity, allowing for further functionalization and derivatization.
Fluorine Atom: The fluorine atom enhances the compound’s stability and ability to participate in hydrogen bonding, making it a valuable scaffold in medicinal chemistry.
Properties
CAS No. |
504433-56-1 |
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Molecular Formula |
C8H10FNO |
Molecular Weight |
155.17 g/mol |
IUPAC Name |
[2-fluoro-6-(methylamino)phenyl]methanol |
InChI |
InChI=1S/C8H10FNO/c1-10-8-4-2-3-7(9)6(8)5-11/h2-4,10-11H,5H2,1H3 |
InChI Key |
UNCMUWKYPXWFJE-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=CC=C1)F)CO |
Origin of Product |
United States |
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